molecular formula C21H23NO3 B3050178 8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole CAS No. 24123-94-2

8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole

Cat. No.: B3050178
CAS No.: 24123-94-2
M. Wt: 337.4 g/mol
InChI Key: MFNAMEYGPFZULR-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole is a complex organic compound belonging to the class of pyrano[3,2-a]carbazole alkaloids These compounds are known for their diverse biological activities and are often isolated from various plant species

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis of koenigicine, a related compound, has been reported using a series of cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Koenigicine: 8,9-Dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole.

    Murrayamine-J: A related pyrano[3,2-a]carbazole alkaloid with similar structural features.

Uniqueness

8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole is unique due to its specific substitution pattern and the presence of methoxy groups at positions 8 and 9

Properties

IUPAC Name

8,9-dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-12-9-15-14-10-17(23-5)18(24-6)11-16(14)22(4)19(15)13-7-8-21(2,3)25-20(12)13/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNAMEYGPFZULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)N(C4=CC(=C(C=C42)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299291
Record name 8,9-dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24123-94-2
Record name N-Methylkoenimbin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8,9-dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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